
(E)-4-amino-4-methylsulfanylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-amino-4-methylsulfanylbut-3-en-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as S-4-amino-2-methylsulfanylbutyric acid or S-4-AMSB and belongs to the class of thioamides.
Mechanism Of Action
The mechanism of action of (E)-4-amino-4-methylsulfanylbut-3-en-2-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. (E)-4-amino-4-methylsulfanylbut-3-en-2-one has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cancer cell survival and proliferation. It has also been found to inhibit the production of nitric oxide and prostaglandin E2, which are involved in inflammation.
Biochemical And Physiological Effects
(E)-4-amino-4-methylsulfanylbut-3-en-2-one has been shown to have a variety of biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit cancer cell growth. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, (E)-4-amino-4-methylsulfanylbut-3-en-2-one has been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
(E)-4-amino-4-methylsulfanylbut-3-en-2-one has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have potent anticancer, anti-inflammatory, and neuroprotective effects. However, there are also some limitations to its use in lab experiments. (E)-4-amino-4-methylsulfanylbut-3-en-2-one is a thioamide, which can be toxic and unstable. It also has a short half-life, which can make it difficult to study its effects over a longer period of time.
Future Directions
There are several future directions for the study of (E)-4-amino-4-methylsulfanylbut-3-en-2-one. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, the study of (E)-4-amino-4-methylsulfanylbut-3-en-2-one in combination with other drugs or compounds may lead to the development of more effective treatments. Finally, the investigation of the mechanism of action of (E)-4-amino-4-methylsulfanylbut-3-en-2-one may provide insights into the underlying biology of cancer, inflammation, and neurodegeneration.
Synthesis Methods
The synthesis of (E)-4-amino-4-methylsulfanylbut-3-en-2-one involves the reaction of 2-methyl-3-butyn-2-ol with thioacetamide in the presence of a base catalyst such as potassium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is carried out at a temperature of 60-70°C. The resulting product is then purified using column chromatography to obtain pure (E)-4-amino-4-methylsulfanylbut-3-en-2-one.
Scientific Research Applications
(E)-4-amino-4-methylsulfanylbut-3-en-2-one has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective effects. In cancer research, (E)-4-amino-4-methylsulfanylbut-3-en-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, (E)-4-amino-4-methylsulfanylbut-3-en-2-one has been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
139177-82-5 |
|---|---|
Product Name |
(E)-4-amino-4-methylsulfanylbut-3-en-2-one |
Molecular Formula |
C5H9NOS |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
(E)-4-amino-4-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C5H9NOS/c1-4(7)3-5(6)8-2/h3H,6H2,1-2H3/b5-3+ |
InChI Key |
LTQUAJUKSJDWEF-HWKANZROSA-N |
Isomeric SMILES |
CC(=O)/C=C(\N)/SC |
SMILES |
CC(=O)C=C(N)SC |
Canonical SMILES |
CC(=O)C=C(N)SC |
synonyms |
3-Buten-2-one, 4-amino-4-(methylthio)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
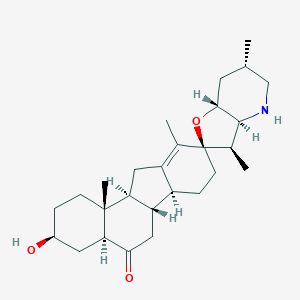
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)
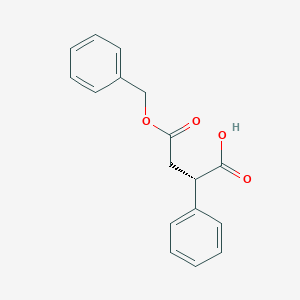
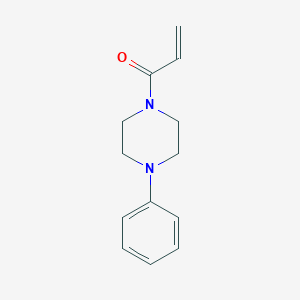
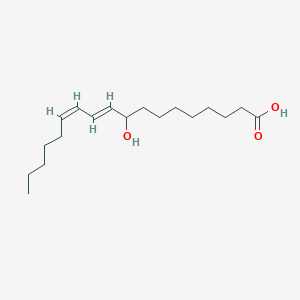
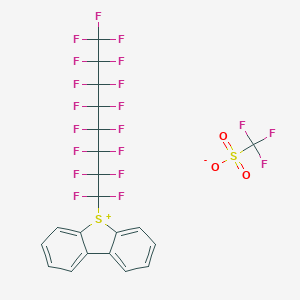

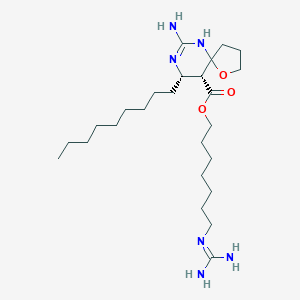
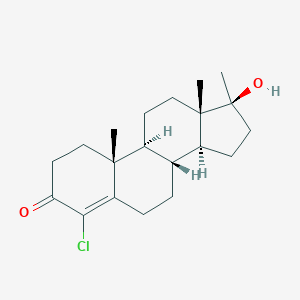
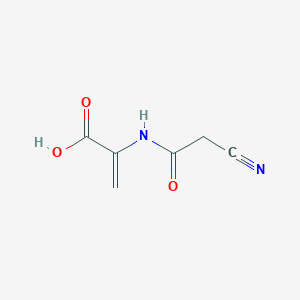
![4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide](/img/structure/B163404.png)